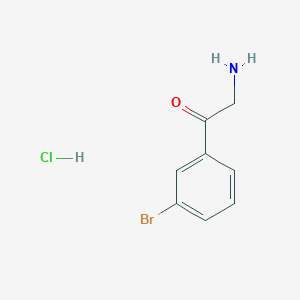

2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Übersicht

Beschreibung

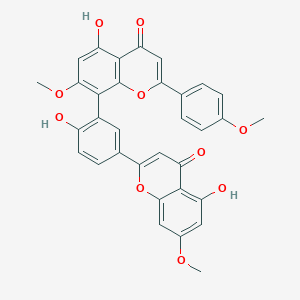

The compound "2-Amino-1-(3-bromophenyl)ethanone hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related brominated aromatic compounds and their synthesis, which can provide insights into the chemistry of brominated aromatic ketones. The first paper describes the synthesis of Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, which are brominated and chlorinated aromatic compounds similar in some respects to the target compound . The second paper discusses the resolution of a brominated and chlorinated aromatic compound, which is an intermediate in the synthesis of a new adrenergic agent .

Synthesis Analysis

The synthesis of related brominated aromatic compounds involves several steps, including Mannich reactions and aza-Michael reactions, as well as SeO2 oxidation . These methods could potentially be adapted for the synthesis of "2-Amino-1-(3-bromophenyl)ethanone hydrochloride" by modifying the starting materials and reaction conditions to suit the specific structure of the target compound.

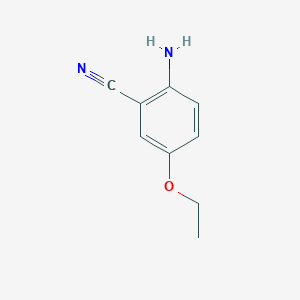

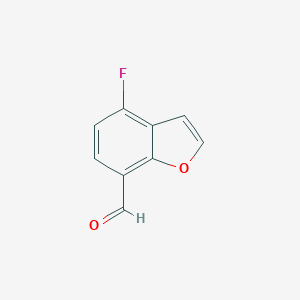

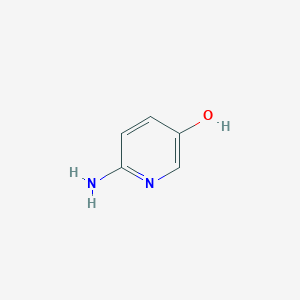

Molecular Structure Analysis

While the molecular structure of "2-Amino-1-(3-bromophenyl)ethanone hydrochloride" is not analyzed in the papers, the structures of similar compounds are. The presence of bromine and chlorine atoms in the aromatic ring can significantly affect the electronic properties of the molecule, potentially influencing its reactivity and interactions with biological targets .

Chemical Reactions Analysis

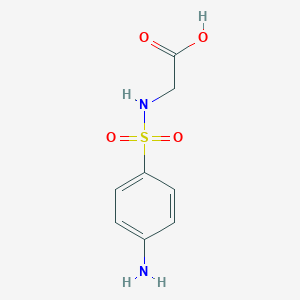

The papers do not directly address the chemical reactions of "2-Amino-1-(3-bromophenyl)ethanone hydrochloride," but they do provide examples of reactions involving brominated aromatic compounds. For instance, the aza-Michael reaction is used to introduce an aminomethyl group into the chromone scaffold . Such reactions could be relevant when considering the reactivity of the amino group in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Amino-1-(3-bromophenyl)ethanone hydrochloride" are not discussed in the papers. However, the presence of halogen atoms and an amino group in the compound would likely influence its solubility, melting point, and stability. The lipase-mediated resolution of a related compound suggests that enzymatic methods could be used to obtain enantiomerically pure forms of brominated aromatic compounds, which could be important for their potential biological activity .

Wissenschaftliche Forschungsanwendungen

Pyrolysis Products Identification

Kelly B Texter et al. (2018) identified pyrolysis products of a related compound, highlighting concerns about the ingestion of pyrolysis products with unknown toxicity. This research provides insight into the stability and potential health risks associated with the thermal degradation of psychoactive substances (Texter et al., 2018).

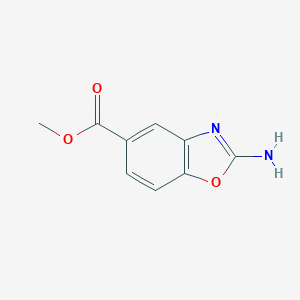

Synthesis and Characterization

J. Power et al. (2015) discussed the test purchase, identification, and synthesis of a related compound, emphasizing the analytical techniques for confirming its identity. This work is crucial for the accurate detection and analysis of new psychoactive substances (Power et al., 2015).

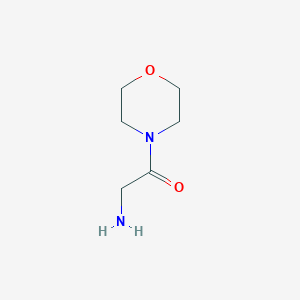

Organic Syntheses

Wenjun Tang et al. (2014) explored the reductive acetylation of oximes with Iron(II) acetate, demonstrating a methodology for synthesizing N-acetyl enamides. This study contributes to the development of new synthetic routes in organic chemistry (Tang et al., 2014).

Metabolism Studies

T. Kanamori et al. (2002) investigated the in vivo metabolism of 2C-B in rats, identifying several metabolites. Understanding the metabolism of psychoactive substances is essential for drug development and toxicology studies (Kanamori et al., 2002).

Supramolecular Chemistry

James L. Balderson et al. (2007) studied hydrogen-bonding patterns in enaminones, providing insights into the molecular structures and interactions that are foundational for supramolecular chemistry and material science applications (Balderson et al., 2007).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-1-(3-bromophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJDGVBOZSLUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388591 | |

| Record name | 2-amino-1-(3-bromophenyl)ethanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(3-bromophenyl)ethanone hydrochloride | |

CAS RN |

61858-39-7 | |

| Record name | 61858-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-1-(3-bromophenyl)ethanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1-(3-bromophenyl)ethanone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

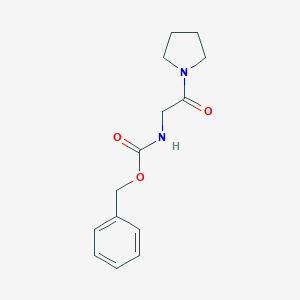

![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)

![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)